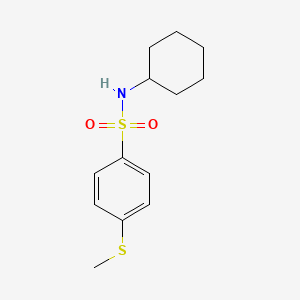
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin, dopamine, and glutamate systems. N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have effects on various ion channels and transporters, including the GABA-A receptor and the dopamine transporter.
Biochemical and Physiological Effects
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and anti-inflammatory effects. These effects are thought to be mediated by the modulation of various neurotransmitters, receptors, ion channels, and transporters in the brain and other tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method and extensive body of research on its biochemical and physiological effects. However, there are also some limitations to using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including its potential for toxicity and the need for careful dosing and administration to avoid adverse effects.
Future Directions
There are many potential future directions for research on N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, its potential applications in the treatment of various disorders, and the development of new derivatives and analogs with improved properties and reduced toxicity. Additionally, there is potential for the use of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with cyclopentylamine and carbon disulfide, followed by the addition of piperazine. This method has been well-established and is widely used in the production of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide for research purposes.
Scientific Research Applications
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and other psychiatric disorders. In the cardiovascular system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have vasodilatory effects, as well as potential applications in the treatment of hypertension. In the immune system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of autoimmune disorders.
properties
IUPAC Name |
N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICSVDORAREBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)


![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)